Product packaging for Nitrosochloramphenicol(Cat. No.:CAS No. 67058-47-3)

Nitrosochloramphenicol

Numéro de catalogue: B1230555
Numéro CAS: 67058-47-3
Poids moléculaire: 307.13 g/mol
Clé InChI: YEYNNMGBNJOTRQ-RKDXNWHRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Chloramphenicol (B1208) Derivatives in Biochemical Research

Chloramphenicol, a broad-spectrum antibiotic, has been widely utilized in medicine. However, its use has been linked to serious side effects, most notably aplastic anemia. This has spurred extensive research into its metabolic pathways and the biochemical mechanisms underlying its toxicity. Early investigations into chloramphenicol's metabolism revealed the formation of several derivatives, with a particular focus on those that might mediate its adverse effects. annualreviews.org The p-NO2 group of chloramphenicol was identified as a key structural feature related to its toxicity, leading to the hypothesis that its reduction products, such as nitrosochloramphenicol, could be responsible for the observed bone marrow damage. annualreviews.org This led to a concerted effort to synthesize and study these derivatives to understand their biological activities.

Rationale for Investigating this compound as a Metabolite and Intermediate

The investigation into this compound is primarily driven by the hypothesis that it is a toxic intermediate in the development of chloramphenicol-induced aplastic anemia. nih.govnih.gov It is suggested that the transformation of the p-NO2 group of chloramphenicol to toxic intermediates occurs in susceptible individuals. nih.gov While chloramphenicol itself can inhibit DNA synthesis at high concentrations, this effect is largely reversible. nih.gov In contrast, this compound has been shown to inhibit DNA synthesis at much lower concentrations and cause irreversible damage to bone marrow cells. nih.govinchem.org

Studies have indicated that this compound may be formed from aminochloramphenicol, a product of chloramphenicol metabolism by intestinal bacteria, through N-oxygenation by liver microsomes. nih.gov Although it is highly reactive and rapidly eliminated from the blood, its potential formation in the intestine or liver and subsequent transport to the bone marrow remains a critical area of investigation. nih.govnih.gov The high reactivity of this compound and its ability to covalently bind to cellular macromolecules further support its potential role as a mediator of toxicity. nih.gov

Overview of Key Research Areas in this compound Studies

Research on this compound has concentrated on several key areas to elucidate its biochemical and toxicological properties. These include:

Toxicity to Bone Marrow Cells: A significant body of research has focused on the detrimental effects of this compound on bone marrow cells. Studies have demonstrated its ability to cause irreversible inhibition of colony-forming units (CFU-C) and cell death in human bone marrow. nih.gov It has also been shown to damage mouse hematopoietic stem cells (CFU-S). nih.gov

Effects on DNA Synthesis and the Cell Cycle: this compound has been found to be a potent inhibitor of DNA synthesis. nih.govinchem.org Its action is cell-cycle specific, with the greatest irreversible effects observed as cells enter and progress through the S phase (DNA synthesis phase) of the cell cycle. nih.gov In some cell lines, it causes an accumulation of cells in the G2/M phase. nih.gov

Metabolism and Stability: Understanding the formation, disposition, and stability of this compound is crucial. Research has shown that it can be formed in the liver and is rapidly metabolized in the blood. nih.govnih.gov Its instability makes it challenging to detect in vivo, but its potential to be formed in close proximity to target tissues like the bone marrow remains a concern. nih.govkarger.com

Covalent Binding and DNA Damage: this compound exhibits a much higher degree of covalent binding to cellular components, including proteins and DNA, compared to its parent compound. nih.gov It has been shown to induce DNA strand breaks, a key mechanism of its genotoxicity. jmb.or.krnih.gov

Detailed Research Findings

Comparative Toxicity of Chloramphenicol and this compound

FeatureChloramphenicol (CAP)This compound (NO-CAP)Reference(s)
Inhibition of DNA Synthesis Reversible, at high concentrations (>3 x 10⁻⁴M)Irreversible, at much lower concentrations nih.gov
Effect on CFU-C Growth Reversible, concentration-dependent inhibitionIrreversible inhibition and cell death at 5 x 10⁻⁵M nih.gov
Cell Viability No effect on marrow cell viabilityCauses cell death nih.gov
Covalent Binding to Cells LowerSignificantly higher (15-fold) nih.gov

Metabolic and Cellular Interactions of this compound

ProcessObservationReference(s)
Formation Can be formed from aminochloramphenicol by liver microsomes. nih.gov
Elimination in Blood Rapidly eliminated (over 90% in less than 15 seconds). nih.gov
Cellular Uptake Rapid and temperature-independent, similar to chloramphenicol. nih.gov
Cell Cycle Specificity Irreversible effects are greatest during the S phase. nih.gov
DNA Damage Induces DNA strand breaks. jmb.or.krnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12Cl2N2O4 B1230555 Nitrosochloramphenicol CAS No. 67058-47-3

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

67058-47-3

Formule moléculaire

C11H12Cl2N2O4

Poids moléculaire

307.13 g/mol

Nom IUPAC

2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrosophenyl)propan-2-yl]acetamide

InChI

InChI=1S/C11H12Cl2N2O4/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(15-19)4-2-6/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1

Clé InChI

YEYNNMGBNJOTRQ-RKDXNWHRSA-N

SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N=O

SMILES isomérique

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)N=O

SMILES canonique

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N=O

Autres numéros CAS

67058-47-3

Synonymes

2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrosophenyl)ethyl)acetamide
nitrosochloramphenicol

Origine du produit

United States

Formation and Biotransformation Pathways of Nitrosochloramphenicol

Enzymatic Nitroreduction of Chloramphenicol (B1208) to Intermediate Metabolites

The initial and pivotal step in the metabolic journey of chloramphenicol towards nitrosochloramphenicol is the reduction of its nitro group. This process is catalyzed by a class of enzymes known as nitroreductases, which are found in both microorganisms and mammals.

Role of Microbial Nitroreductases in Initial Chloramphenicol Transformation

Bacterial nitroreductases were first identified for their ability to reduce chloramphenicol to its amine derivative. oup.com These enzymes are widespread among various microorganisms, including both gram-negative and gram-positive bacteria. oup.com The reduction of the nitro group on aromatic compounds like chloramphenicol is typically a stepwise process. oup.com Oxygen-insensitive (Type I) nitroreductases catalyze the reduction by adding pairs of electrons, leading to the formation of nitroso and then hydroxylamino intermediates before the final amine product is formed. oup.com In many cases, the hydroxylamino derivative is the end product of this enzymatic reaction. oup.com

Commensal gut bacteria and certain pathogenic bacteria are capable of reducing chloramphenicol to its amine metabolite. researchgate.net For instance, the anaerobic gut bacterium Bacteroides fragilis has been shown to metabolize chloramphenicol through nitroreduction. researchgate.net This transformation is significant as the resulting aminochloramphenicol has considerably weaker antibacterial activity compared to the parent drug. researchgate.net

In Haemophilus influenzae, a novel nitroreductase pathway has been identified where chloramphenicol is converted to a 4-aminophenyl allylic alcohol, a compound that lacks antibacterial properties. nih.gov The enzyme responsible for this in H. influenzae has been identified as NfsB, which efficiently reduces the nitro group of chloramphenicol to amino-chloramphenicol. nih.govresearchgate.net This reduction is NADPH-dependent. nih.gov

Bacterial nitroreductases are typically flavoenzymes that utilize NAD(P)H as an electron donor. oup.com They often exist as homodimers and exhibit broad substrate specificity. oup.com

Mammalian Hepatic Nitroreductase Activities and Pathways

The human liver possesses the enzymatic machinery to reduce the nitro group of chloramphenicol to an amine. nih.gov This nitroreductase activity is potentiated by NADPH and is a clear indicator of the liver's role in metabolizing this antibiotic. nih.gov The activity levels can vary significantly among individuals. nih.gov

The reduction of nitro compounds in mammals can occur in both the microsomal and soluble fractions of liver homogenates. amazonaws.com Enzymes such as cytochrome P-450, NADPH cytochrome c reductase, and cytochrome b5 are located in the microsomal fraction, while DT-diaphorase, xanthine (B1682287) oxidase, and aldehyde oxidase are found in the soluble fraction. amazonaws.com

While nitroreductase activity is well-documented in the cytosolic and microsomal fractions, the mitochondria also play a role. nih.gov A nitroreductase activity has been identified in rat liver mitochondria that is NADH-dependent. nih.gov However, this mitochondrial activity shows substrate specificity, with less than 5% activity observed with p-nitro compounds like chloramphenicol under the tested conditions. nih.gov

The cytosol of liver cells contains multiple enzymes capable of reducing this compound. nih.gov At least two NADPH-dependent and two NADH-dependent cytosolic enzymes are involved in this process. nih.gov One of these enzymes has been identified as alcohol dehydrogenase. nih.gov These cytosolic enzymes have a high capacity for reducing this compound. nih.gov The reduction of nitro compounds can be catalyzed by several cytosolic enzymes, including aldehyde oxidase, xanthine oxidase, and aldo-keto reductases. nih.gov

Mitochondrial Nitroreductase Contributions

N-Oxygenation Processes Leading to this compound Formation

Following the initial reduction of the nitro group, subsequent oxidation steps lead to the formation of the reactive this compound.

Microsomal N-Oxygenation of Aminochloramphenicol

The transformation of aminochloramphenicol, which is formed from chloramphenicol by intestinal bacteria, into this compound occurs through N-oxygenation. nih.gov This process is catalyzed by liver microsomes. nih.govnih.gov Studies in rat liver have shown that aminochloramphenicol is N-oxygenated by liver microsomes with an apparent Km of 0.4 mM and a Vmax of 0.28 nmole/min/mg protein. nih.gov This reaction is thought to involve a diferric-peroxo intermediate in enzymes like CmlI, which catalyzes the six-electron oxidation of the arylamine precursor of chloramphenicol to its aryl-nitro group. nsf.govresearchgate.net The pathway involves the formation of an aryl-hydroxylamine intermediate which then undergoes further oxidation to the nitroso derivative. nsf.gov

Kinetic Parameters of N-Oxygenation Reactions

The formation of this compound can occur via the N-oxygenation of aminochloramphenicol (NH2CAP), a metabolite of chloramphenicol produced by intestinal bacteria. nih.gov This oxidation is catalyzed by microsomal enzymes in the liver. Studies with rat liver microsomes have determined the kinetic parameters for this reaction. nih.gov The non-heme di-iron enzyme CmlI has been identified as the catalyst for this N-oxygenation step in the biosynthesis of chloramphenicol. nih.govnih.gov Kinetic analysis of CmlI revealed a complex, biphasic behavior, suggesting a multi-step process within the enzyme's active site. nih.govacs.org The enzyme catalyzes a six-electron oxidation of the aryl-amine precursor to the final aryl-nitro group of chloramphenicol, proceeding through hydroxylamine (B1172632) and nitroso intermediates without their dissociation from the active site. nih.govacs.org

Table 1: Kinetic Parameters for N-Oxygenation Reactions

Enzyme/SystemSubstrateK_mV_maxNotes
Rat Liver MicrosomesAminochloramphenicol0.4 mM nih.gov0.28 nmol/min/mg protein nih.govValues are comparable to those for aniline (B41778) N-oxygenation. nih.gov
CmlI EnzymeNH2-CAM--Reaction exhibits biphasic behavior; a fast initial step is followed by a slower phase. nih.gov

Subsequent Metabolic Transformations of this compound

Once formed, this compound is highly reactive and undergoes several rapid metabolic transformations, primarily involving reactions with endogenous thiols and enzymatic reduction.

Reactions with Endogenous Thiol Compounds: Glutathione (B108866) Adduct Formation

In biological systems, particularly within red blood cells, this compound reacts swiftly with the endogenous thiol glutathione (GSH). nih.govnih.gov This reaction is a critical detoxification pathway.

The reaction between this compound (NOCAP) and glutathione (GSH) initially forms a labile adduct. nih.gov This intermediate can then follow two distinct pathways. nih.govnih.gov It can either isomerize to form a stable sulfinamide, known as glutathionesulfinamidochloramphenicol (GSONHCAP), or it can be thiolytically cleaved by a second molecule of GSH. nih.govnih.gov This second pathway results in the formation of hydroxylamino-chloramphenicol (NHOHCAP) and glutathione disulfide (GSSG). nih.govnih.gov The relative proportion of these two products is dependent on the concentration of GSH; higher GSH concentrations favor the formation of NHOHCAP. nih.gov

The initial formation of the adduct between NOCAP and GSH is a rapid and reversible process. nih.gov Stopped-flow spectroscopy has been used to analyze this reaction, revealing a high forward rate constant. nih.gov The equilibrium of this reaction is dependent on the concentration of GSH. nih.gov The labile nature of the initial adduct is demonstrated by the fact that nearly all NOCAP can be recovered by extraction from this intermediate. nih.gov

Table 2: Kinetic and Equilibrium Constants for NOCAP-GSH Reaction (pH 7.4, 37°C)

ParameterValueDescription
Adduct Formation Rate Constant (k_forward)5,500 M⁻¹s⁻¹ nih.govnih.govRate of the initial reaction between NOCAP and GSH to form the labile adduct.
Equilibrium Constant (K)4,500 M⁻¹ nih.govRepresents the ratio of the adduct to free NOCAP at equilibrium, dependent on GSH concentration.
Isomerization Rate Constant (k_isomerization)0.05 s⁻¹ nih.govRate of isomerization of the labile adduct to GSONHCAP.
Thiolytic Cleavage Rate Constant (k_cleavage)7.1 M⁻¹s⁻¹ nih.govRate of the reaction of the labile adduct with a second GSH molecule to form NHOHCAP and GSSG.
Formation of Hydroxylamino-chloramphenicol (NHOHCAP) and Glutathionesulfinamidochloramphenicol (GSONHCAP)

Reduction of this compound to Further Metabolites

This compound can be enzymatically reduced to less reactive metabolites. This reduction is a significant pathway for its detoxification. In vitro studies using rat liver microsomes have shown that NOCAP is rapidly reduced to aromatic amines under anaerobic conditions, a process that is dependent on NADPH. nih.govkarger.comkarger.com This reduction is considerably faster than the reduction of the parent chloramphenicol. karger.comkarger.com

Within red blood cells, NOCAP is enzymatically reduced to hydroxylamino-chloramphenicol (NHOHCAP) in an NADPH-dependent reaction. nih.gov This reaction, however, is effective only at lower NOCAP concentrations, possibly due to limitations in NADPH regeneration. nih.gov The further reduction of NHOHCAP to the stable amine, amino-chloramphenicol (NH2CAP), is a much slower process. nih.gov Interestingly, NH2CAP appears to be formed primarily from GSONHCAP in an enzymatic reaction that also requires NADPH. nih.gov The liver possesses a high capacity for NOCAP reduction, involving at least two NADPH-dependent and two NADH-dependent cytosolic enzymes. nih.gov

Table 3: Kinetic Parameters for Enzymatic Reduction of NOCAP

Enzyme SystemSubstrateProductK_mV_maxCofactor
Red Blood Cell EnzymesNOCAPNHOHCAP10⁻⁴ M nih.gov2 µmol/min/mL nih.govNADPH nih.gov
Red Blood Cell EnzymesNHOHCAPNH2CAP-≤ 0.5 nmol/min/mL nih.gov-
Rat Liver Cytosolic EnzymesNOCAPReduced MetabolitesMicromolar range nih.gov> 1.5 µmol/min/g liver nih.govNADPH, NADH nih.gov

Enzymatic Elimination and Disposition Mechanisms

The elimination of this compound from the body is a rapid and efficient process, primarily occurring in the blood and liver. nih.govnih.gov In human blood, more than 90% of NOCAP is eliminated in under 15 seconds. nih.gov A small fraction (about 5%) binds covalently to plasma proteins, but the majority is metabolized within red blood cells. nih.gov The main elimination reactions in erythrocytes are the rapid adduct formation with GSH and covalent binding to hemoglobin. nih.gov

The liver also plays a crucial role in the disposition of NOCAP. nih.gov It possesses a high capacity for reductive elimination, with rates exceeding 1.5 µmol/min per gram of liver tissue. nih.gov Despite this high reducing capability, a portion (about 10%) of this compound still reacts with GSH, leading to the formation of GSONHCAP and the release of GSSG from the liver into the bile and venous effluent. nih.gov At high concentrations, this can lead to the depletion of hepatic glutathione. nih.govresearchgate.net However, at lower, more physiologically relevant loads, virtually no unchanged this compound passes through the liver. nih.gov This efficient elimination in both the blood and the liver makes it unlikely that significant concentrations of NOCAP would reach sensitive tissues like the bone marrow. nih.govnih.gov

Mechanisms of Molecular and Cellular Interaction

DNA Interaction and Damage Induction by Nitrosochloramphenicol

This compound has been demonstrated to be a genotoxic agent, capable of inducing significant damage to DNA through various mechanisms. This has been observed in both isolated DNA and within intact cells.

Studies have shown that this compound can directly cause damage to isolated DNA. At small concentrations, it has been observed to cause the hydrolysis of isolated double-stranded DNA, leading to the formation of single-strand breaks. researchgate.netmdpi.com This effect highlights the intrinsic DNA-damaging potential of the nitroso moiety of the molecule. The capacity of this compound to produce breaks in double-stranded DNA suggests a potential for mutagenic events. nih.gov The interaction of aromatic nitroso compounds with thiols can lead to the generation of free radicals, which are implicated in the mechanism of DNA strand breaking. nih.gov

The DNA-damaging effects of this compound have been confirmed in various cultured cell lines. Using the alkaline elution technique, researchers have demonstrated the induction of DNA single-strand breaks in cultured Raji cells and in phytohemagglutinin (PHA)-stimulated normal human lymphocytes at concentrations as low as 0.05-0.1 mM. exaly.com Raji cells, a line of lymphoblast-like cells established from a Burkitt's lymphoma, are a common model in cancer and immune response research. exaly.comnih.gov Similarly, human lymphocytes, when stimulated to divide, provide a relevant system for studying DNA damage in proliferating human cells. researchgate.netexaly.com The damage induced by this compound in these intact cells is comparable to that observed with isolated DNA, indicating its ability to penetrate cellular membranes and interact with the nuclear genetic material. nih.gov

Table 1: Effect of this compound on DNA Integrity in Cultured Cells

Cell TypeConcentration of this compoundObserved EffectReference
Raji Cells0.05-0.1 mMInduction of DNA single-strand breaks exaly.com
Human Lymphocytes (PHA-stimulated)0.05-0.1 mMInduction of DNA single-strand breaks exaly.com

The generation of reactive oxygen species (ROS) is a key factor in the DNA damage induced by nitroso compounds. nih.gov ROS, such as superoxide (B77818) and hydroxyl radicals, are highly reactive molecules that can cause oxidative damage to various cellular components, including DNA. nih.gov The interaction of aromatic nitroso compounds with thiol compounds can generate hydronitroxyl or sulfur-substituted nitroxyl (B88944) radicals. nih.gov These radicals can, in turn, reduce oxygen to form active oxygen species, which are the ultimate effectors of DNA strand breaks. nih.gov The involvement of ROS is further supported by the observation that the DNA strand breaking can be partially inhibited by superoxide dismutase and catalase, enzymes that scavenge superoxide and hydrogen peroxide, respectively. nih.gov

The detrimental effects of this compound on DNA appear to be cell cycle-specific, with a particular vulnerability observed during the S-phase of the cell cycle. The S-phase is characterized by active DNA replication, a process that can be particularly susceptible to agents that cause DNA lesions. cnjournals.com The introduction of single-strand breaks during this phase can lead to replication fork stalling or collapse, resulting in more severe DNA damage and potentially cell death. researchgate.net The heightened sensitivity of S-phase cells to this compound underscores the compound's potential to interfere with DNA synthesis and cell proliferation. researchgate.net

The role of oxidative stress in this compound-induced DNA damage is highlighted by the protective effects of antioxidants and thiol-containing compounds. researchgate.netmdpi.com Sulfhydryl groups have been shown to block the hydrolysis of isolated double-stranded DNA caused by this compound. researchgate.net Specifically, N-acetylcysteine (NAC), a thiol compound, has been demonstrated to completely block the DNA damage induced by this compound in both Raji cells and human lymphocytes. researchgate.netmdpi.com Other thiol compounds, such as reduced glutathione (B108866) (GSH) and dithiothreitol (B142953) (DTT), are also known to be protective against oxidative stress-induced cellular damage. cnjournals.com This protective action is attributed to the ability of these compounds to scavenge free radicals and maintain the cellular redox balance. cnjournals.comnih.gov

Table 2: Protective Agents Against this compound-Induced DNA Damage

Protective AgentMechanism of ActionObserved EffectReference
N-acetylcysteine (NAC)Thiol compound, antioxidantCompletely blocks DNA damage in Raji cells and human lymphocytes researchgate.netmdpi.com
Sulfhydryl groupsAntioxidantBlock hydrolysis of isolated double-stranded DNA researchgate.net
Reduced Glutathione (GSH)Thiol antioxidantProtects against oxidative stress cnjournals.com
Dithiothreitol (DTT)Thiol compoundProtects against oxidative stress cnjournals.com

Cell Cycle Specificity of DNA-Damaging Effects (e.g., S-phase vulnerability)

Mitochondrial Macromolecule Interactions and Functional Modulation

In addition to its effects on nuclear DNA, this compound also interacts with and modulates the function of mitochondria, the primary sites of cellular respiration and energy production.

Studies have revealed that this compound can inhibit mitochondrial protein synthesis. frontiersin.org This is a significant finding as mitochondria possess their own ribosomes and synthesize several key proteins of the electron transport chain. cnjournals.com Inhibition of this process can lead to impaired mitochondrial respiration and cellular energy depletion. cnjournals.com Furthermore, this compound has been identified as an inhibitor of mitochondrial DNA polymerase, the enzyme responsible for replicating the mitochondrial genome. exaly.com This inhibition is potentiated by preincubation and can be protected against by NADH and NADPH, suggesting the involvement of metabolic activation for maximal effect. exaly.com

The compound also appears to interfere with the energy-conserving mechanisms of mitochondria. Unlike its parent compound, chloramphenicol (B1208), this compound is a potent inhibitor of oxidative phosphorylation and can act as an uncoupler, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. researchgate.netnih.gov This uncoupling effect can lead to a decrease in the mitochondrial membrane potential and stimulate mitochondrial respiration in the absence of ATP production. The generation of reactive oxygen species within the mitochondria is a known consequence of a dysfunctional electron transport chain and can be exacerbated by uncoupling agents, further contributing to cellular damage. nih.gov

Inhibition of Mitochondrial DNA Polymerase Activity

Cellular Biochemical Responses and Signaling Pathways

This compound demonstrates significant cytotoxicity and antiproliferative effects in various in vitro models. Its greater cytotoxicity compared to chloramphenicol is not due to an enhanced cellular uptake; both compounds are concentrated by cells to a similar degree in a rapid and temperature-independent manner. mdpi.com In a human lymphoid cell line, exposure to this compound led to an accumulation of cells in the G2/M phase of the cell cycle, followed by an increase in cell death within this arrested population. mdpi.com This suggests that this compound interferes with cell cycle progression, ultimately triggering apoptotic pathways. The compound's ability to induce breaks in double-stranded DNA at low concentrations is thought to be a potential mechanism for its cytotoxicity and mutagenic potential, which can lead to cell death. nih.govscispace.com

This compound exhibits potent inhibitory effects on hematopoietic precursor cells, a key factor in its association with bone marrow toxicity. In contrast to chloramphenicol, which causes a reversible, dose-related inhibition of erythroid and granulocytic colony-forming units (CFU), the inhibition by this compound is irreversible. mdpi.com Studies using murine models have shown that while chloramphenicol at concentrations greater than 300 μM caused reversible inhibition of CFU growth without affecting cell viability, a much lower concentration of this compound (50 μM) was sufficient to cause irreversible inhibition of CFU-culture growth and subsequent cell death. mdpi.com This irreversible effect on the proliferative capacity of hematopoietic progenitors underscores its significant hematotoxic potential. scispace.commdpi.com

Table 2: Comparative Effects on Hematopoietic Colony-Forming Unit (CFU) Growth mdpi.com
CompoundConcentrationEffect on CFU GrowthReversibility
Chloramphenicol>300 µMInhibitionReversible
This compound50 µMInhibitionIrreversible

This compound induces significant alterations in cellular metabolism, extending beyond its effects on mitochondria. Research has identified a direct impact on lysosomal function. nih.gov In studies using human hepatoma (HepG2) cells and non-hepatic fibroblasts (Balb/c 3T3), lysosomal activity, along with mitochondrial activity, was found to be the most significantly affected biochemical endpoint upon exposure to chloramphenicol metabolites. mdpi.comnih.gov A negative correlation has been observed between the concentration of this compound and lysosomal activity in hepatocyte cultures. nih.gov The Neutral Red Uptake (NRU) assay, which measures the accumulation of dye in lysosomes, is used to quantify this effect. nih.gov At a concentration of 200 µg/mL, a significant decrease in lysosomal activity (to below 20%) was noted in HepG2 cells and Balb/c 3T3 fibroblasts after 48 hours of exposure, indicating severe disruption of this critical organelle's function. nih.gov Lysosomes are central to cellular degradation, recycling, and signaling, and their impairment by this compound represents a key aspect of its cellular toxicity.

A defining characteristic of this compound's molecular interaction is its capacity for irreversible, covalent binding to cellular macromolecules. scispace.commdpi.com This property is particularly pronounced in hematopoietic cells. mdpi.com Comparative studies have revealed that this compound binds to freshly isolated human bone marrow cells to a much greater extent—approximately 15-fold higher—than its parent compound, chloramphenicol. mdpi.com This enhanced binding is attributed to the high reactivity of the p-substituted aromatic nitroso group. mdpi.com Furthermore, cells loaded with this compound retain three times more of the compound after extensive dialysis compared to cells loaded with chloramphenicol, confirming the stable and irreversible nature of the binding. mdpi.com This covalent adduction to critical cellular components within bone marrow is considered a key mechanistic step in the compound's hematotoxicity. scispace.commdpi.com

Modulation of Cellular Redox State via Glutathione Depletion

This compound, a reactive metabolite of chloramphenicol, significantly impacts cellular redox homeostasis primarily through its direct interaction with and subsequent depletion of reduced glutathione (GSH). nih.govnih.gov Glutathione is a critical tripeptide that plays a central role in protecting cells from oxidative damage and maintaining the appropriate redox balance. frontiersin.orgnih.gov The interaction between this compound and GSH leads to a cascade of events that shifts the cellular environment towards a more oxidized state.

Research has demonstrated that this compound (NOCAP) reacts rapidly with GSH. nih.gov This reaction is a key detoxification pathway, but at high concentrations of the metabolite, it can overwhelm the cell's capacity to regenerate GSH, leading to its depletion. nih.gov Studies in rat liver have shown that at high loads, this compound administration results in significant glutathione depletion, which is associated with cellular damage, including membrane injury and impaired bile production. nih.gov

The reaction mechanism involves several steps and products. nih.gov Initially, a labile adduct is formed between this compound and GSH. nih.gov This initial reaction is reversible. nih.gov Following its formation, this intermediate can undergo one of two pathways depending on the conditions:

Isomerization : The adduct can isomerize to form a stable sulfinamide, specifically D-(-)-threo-1-(p-glutathionesulfinamidophenyl)-2-dichloroacetamido-1,3-propanediol (GSONHCAP). nih.gov This pathway is favored by a decrease in pH at a constant GSH concentration. nih.gov

Thiolytic Cleavage : The adduct can be cleaved by a second molecule of GSH. nih.gov This reaction yields hydroxylamino-chloramphenicol (NHOHCAP) and glutathione disulfide (GSSG), the oxidized form of glutathione. nih.gov This pathway becomes more prominent as the concentration of GSH increases. nih.gov

The formation of GSSG directly alters the GSH/GSSG ratio, a primary indicator of the cellular redox state. frontiersin.org A decrease in this ratio signifies a shift towards oxidative stress. frontiersin.orgmdpi.com The depletion of the GSH pool and the accumulation of GSSG compromise the cell's antioxidant defense systems, as observed in liver perfusion experiments where GSSG is released from the liver into bile and venous effluent following exposure to this compound. nih.gov The protective role of sulfhydryl groups against this compound-induced damage has been further highlighted by studies showing that N-acetylcysteine (NAC), a precursor to GSH, can block DNA damage caused by the compound. nih.gov

Detailed Research Findings

Analysis using stopped-flow spectroscopy has provided quantitative insights into the reaction kinetics between this compound and glutathione. nih.gov These findings underscore the rapid nature of the initial interaction and provide a basis for understanding the subsequent depletion of the cellular GSH pool.

ParameterValueConditionsSource
Rate constant for labile adduct formation (k)5500 M-1 sec-137 °C, pH 7.4 nih.gov
Equilibrium constant for adduct/NOCAP (K)4500 M-137 °C, pH 7.4 nih.gov

Advanced Analytical and Methodological Approaches in Nitrosochloramphenicol Research

Spectroscopic and Electrochemical Characterization Techniques

A variety of spectroscopic and electrochemical methods are employed to characterize nitrosochloramphenicol, providing insights into its redox properties, stability, and reactivity.

Direct Current (DC) polarography and Differential Pulse Polarography (DPP) are powerful electroanalytical techniques used to determine the redox potentials of electroactive species like this compound. slideshare.netijcrt.org In DC polarography, a continuously increasing voltage is applied to a dropping mercury electrode (DME), resulting in a sigmoidal current-voltage curve. slideshare.netijcrt.org The half-wave potential from this curve is characteristic of the analyte and provides information about its reduction or oxidation potential.

Differential Pulse Polarography, a more sensitive technique, superimposes a series of voltage pulses of constant amplitude onto a linearly increasing potential ramp. palmsens.comamelchem.com The current is measured twice for each pulse, just before its application and at the end of its lifetime. palmsens.com The difference between these two currents is then plotted against the potential, yielding a peak-shaped voltammogram. palmsens.com This method effectively minimizes the contribution of non-faradaic (capacitive) currents, thereby enhancing the signal-to-noise ratio and lowering the limits of detection. ias.ac.in For this compound, these techniques have been instrumental in identifying and characterizing its charge-transfer steps in aqueous buffer systems. researchgate.net

TechniquePrincipleOutputKey Information for this compound
Direct Current (DC) Polarography A linearly increasing DC potential is applied to a dropping mercury electrode. slideshare.netijcrt.orgSigmoidal current-voltage curve (polarogram). muni.czDetermination of half-wave potential related to redox processes.
Differential Pulse Polarography (DPP) A constant amplitude pulse is superimposed on a linear DC potential ramp. palmsens.comamelchem.comPeak-shaped current-potential curve (voltammogram). palmsens.comEnhanced sensitivity for determining redox potentials and identifying charge-transfer steps. researchgate.net

Cyclic voltammetry (CV) is a versatile electrochemical technique for studying the redox behavior of chemical species. nanoscience.com It involves scanning the potential of a working electrode linearly with time between two set limits, and then reversing the scan. nanoscience.com The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information about the thermodynamics and kinetics of electron transfer processes. nih.gov

In the context of this compound, cyclic voltammetry has been used to identify up to four distinct charge-transfer steps. researchgate.net The technique allows for the characterization of the reversibility of these steps. For instance, the first reduction step of this compound has been shown to be both chemically and electrochemically reversible, indicating that the product of this charge-transfer is stable on the electrochemical timescale and does not readily undergo further reactions. researchgate.net By varying the scan rate, researchers can also gain insights into the stability of the generated species and the kinetics of any coupled chemical reactions. nanoscience.com

To investigate the kinetics of rapid reactions involving this compound, stopped-flow spectroscopy is an indispensable tool. edinst.comlibretexts.orgyork.ac.uk This technique allows for the study of fast solution-phase reactions that occur on timescales ranging from milliseconds to seconds. york.ac.ukuniv-lorraine.fr In a stopped-flow experiment, small volumes of reactant solutions are rapidly driven from syringes into a mixing chamber and then into an observation cell. libretexts.orgyork.ac.uk The flow is then abruptly stopped, and the subsequent reaction is monitored in real-time by measuring changes in absorbance or fluorescence as a function of time. univ-lorraine.fr

This method was crucial in analyzing the reaction between this compound (NOCAP) and reduced glutathione (B108866) (GSH). nih.gov Stopped-flow analysis revealed the rapid formation of a labile adduct with a rate constant (k) of 5500 M⁻¹ sec⁻¹ at 37°C and pH 7.4. nih.gov The reversibility of this reaction and the equilibrium constant (K) of 4500 M⁻¹ were also determined using this technique. nih.gov These findings provided a detailed kinetic profile of a critical detoxification pathway for this compound.

ParameterValueConditions
Rate Constant (k) 5500 M⁻¹ sec⁻¹37°C, pH 7.4
Equilibrium Constant (K) 4500 M⁻¹37°C, pH 7.4

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that can detect trace amounts of molecules. clinmedjournals.orgfrontiersin.org It relies on the significant enhancement of the Raman scattering signal from molecules adsorbed onto or in close proximity to nanostructured metal surfaces, typically gold or silver. clinmedjournals.org This enhancement can be several orders of magnitude, enabling the detection of even single molecules. clinmedjournals.org

The high sensitivity and molecular specificity of SERS make it a promising tool for the detection of hazardous chemicals and pharmaceutical compounds. clinmedjournals.orgrsc.org While direct SERS studies specifically detailing the detection of this compound are not extensively reported in the provided context, the technique's proven ability to detect other antibiotics like chloramphenicol (B1208) at very low concentrations suggests its potential applicability. frontiersin.org For instance, an aptamer-based SERS method achieved a limit of detection of 4.8 pg/L for chloramphenicol. frontiersin.org This indicates that SERS could be adapted for the sensitive detection of this compound in various matrices.

Stopped-Flow Spectroscopy for Reaction Kinetics

Chromatographic and Mass Spectrometric Identification and Quantification

Chromatographic techniques, particularly when coupled with mass spectrometry, are fundamental for the separation, identification, and quantification of metabolites in complex biological samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of metabolic profiling, enabling the separation of individual compounds from complex mixtures. researchgate.netnih.gov In the study of this compound, HPLC is essential for tracking its formation and subsequent reactions in biological systems.

Metabolic profiling studies using HPLC have identified this compound as a major metabolite in primary turkey hepatocyte cultures. dntb.gov.ua These analyses often involve separating metabolites based on their physicochemical properties, such as hydrophobicity, using a stationary phase column and a mobile phase. researchgate.net The separated compounds are then detected and quantified. The combination of HPLC with techniques like radiometric detection or mass spectrometry provides a powerful platform for creating detailed metabolic profiles and understanding the biotransformation of drugs like chloramphenicol. liverpool.ac.uk

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique essential for identifying and quantifying metabolites in complex biological samples. researchgate.net This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the precise detection and structural analysis provided by tandem mass spectrometry. researchgate.net In the context of this compound research, LC-MS/MS is instrumental in studying its formation as a metabolite of Chloramphenicol and its subsequent biotransformation.

The process begins with the separation of compounds in a sample using LC. Following separation, the molecules are ionized, typically using electrospray ionization (ESI), and enter the mass spectrometer. A specific ion, known as the precursor ion, is selected and fragmented to produce product ions. This transition from precursor to product ion is highly specific and allows for confident identification and quantification, even at very low concentrations. researchgate.net

Research utilizing this methodology has successfully detected this compound as a key metabolite in various in vitro systems. For instance, studies on primary hepatocyte cultures from different species have employed LC-MS/MS to monitor the metabolic profile of Chloramphenicol. In both primary turkey and rat hepatocyte cultures, this compound was identified as a major metabolite, alongside Chloramphenicol glucuronide. sapub.orgnih.gov These findings are critical for understanding species-specific differences in drug metabolism and toxicity. nih.gov The use of LC-MS/MS in these cellular models provides a robust platform for evaluating the biotransformation pathways that lead to the formation of reactive intermediates like this compound. sapub.orgnih.gov

Table 1: Application of LC-MS/MS in the Analysis of this compound as a Metabolite This interactive table summarizes key studies that have utilized LC-MS/MS for the detection of this compound.

Cell Culture System Parent Compound Detected Metabolites Key Findings Reference
Primary Turkey Hepatocytes Chloramphenicol This compound, Chloramphenicol glucuronide Primary turkey hepatocytes slowly metabolized the drug to toxic this compound. nih.gov
Primary Rat Hepatocytes Chloramphenicol This compound, Chloramphenicol glucuronide The amount of this compound was found to be related to the drug's cytotoxicity. sapub.orgnih.gov
Human Hepatoma (HepG2) cells Chloramphenicol Not specified to include this compound Primary hepatocytes were more sensitive to Chloramphenicol than HepG2 cells. sapub.orgnih.gov

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and definitive technique for the elucidation and confirmation of the chemical structures of organic molecules. chemrxiv.org It provides comprehensive information about the molecular skeleton, including the connectivity of atoms and their spatial relationships, which is essential for identifying the products of chemical reactions. chemrxiv.orgnd.edu NMR analyzes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to reveal details about the chemical environment of each atom within a molecule. nd.edu

The structural elucidation of reaction products using NMR often involves a suite of experiments. One-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial data on the types and numbers of different atoms. chemrxiv.org For more complex structures, two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish bonds between atoms and reveal the complete architecture of a molecule. westmont.edu These advanced experiments are invaluable for differentiating between isomers and confirming the structure of novel compounds or reaction adducts. sapub.orgcapes.gov.br

While NMR spectroscopy is the gold standard for structural elucidation of reaction products in organic chemistry, specific published studies detailing the comprehensive NMR spectral analysis of reaction products derived directly from this compound are not prevalent in the surveyed literature. However, the principles of NMR are broadly applied to characterize complex reaction mixtures and identify unknown products, such as adducts formed between a reactive molecule and a biological macromolecule or thiol. researchgate.netresearchgate.net

Cell-Based and Molecular Biological Assays

Alkaline Elution and Sucrose (B13894) Gradient Sedimentation for DNA Damage Assessment

The genotoxic potential of this compound has been extensively investigated using sensitive techniques that measure DNA strand breaks in cells. Among the most significant of these are alkaline elution and alkaline sucrose gradient sedimentation. Both methods are designed to detect single-strand breaks in DNA, providing a quantitative measure of DNA damage. researchgate.netwikimedia.org

The alkaline elution technique involves lysing cells on a filter under alkaline conditions, which denatures the DNA. The rate at which the DNA elutes from the filter is proportional to the number of single-strand breaks; smaller DNA fragments resulting from damage elute more rapidly. researchgate.net This method has been successfully used to demonstrate that this compound induces DNA single-strand breaks in various human cell types, including Raji cells, activated lymphocytes, and bone marrow cells. researchgate.net

Alkaline sucrose gradient sedimentation operates on a similar principle. researchgate.net In this method, lysed cells are layered on top of a sucrose gradient and centrifuged. core.ac.uk The distance the DNA sediments through the gradient is dependent on its size. DNA containing strand breaks will be smaller and thus will not sediment as far as intact DNA. core.ac.uk Studies using this technique have confirmed the DNA-damaging capacity of this compound in Raji cells and phytohemagglutinin-stimulated human lymphocytes. researchgate.netwikimedia.org

Table 2: DNA Damage Assessment in Cells Exposed to this compound This interactive table details the use of alkaline elution and sucrose gradient sedimentation to assess DNA damage induced by this compound.

Assay Cell Type Observed Effect Key Finding Reference
Alkaline Elution Raji Cells Increased rate of elution Demonstrates induction of DNA single-strand breaks. wikimedia.orgresearchgate.net
Alkaline Elution Activated Human Lymphocytes Increased rate of elution Confirms DNA damage in primary human cells. wikimedia.orgresearchgate.net
Alkaline Elution Human Marrow Cells Increased rate of elution Suggests a mechanism for toxicity in hematopoietic cells. researchgate.net
Alkaline Sucrose Gradient Sedimentation Raji Cells Presence of smaller DNA fragments Confirms DNA strand breaks induced by this compound. researchgate.net

Flow Cytometry in Cell Cycle Analysis

Flow cytometry is a sophisticated technique used to analyze the physical and chemical characteristics of individual cells as they pass through a laser beam. researchgate.net One of its primary applications in toxicology and cell biology is the analysis of the cell cycle. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide (PI) or 4',6'-diamidino-2-phenylindole (DAPI), one can measure the DNA content of each cell in a large population. This allows for the quantification of cells in the different phases of the cell cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).

Research on this compound has utilized flow cytometry to investigate its effects on cell cycle progression. A key study examined the impact of this compound on logarithmically growing Raji cell cultures. The results from flow-cytometric analysis indicated that the irreversible inhibitory effects of this compound are most pronounced as cells enter and proceed through the DNA synthesis (S phase) portion of the cell cycle. This S-phase specificity suggests that the compound's toxicity may be linked to the process of DNA replication, which is consistent with its known DNA-damaging properties.

Table 3: Flow Cytometry Analysis of this compound's Effect on the Cell Cycle This interactive table summarizes the findings from a study using flow cytometry to investigate the cell cycle-specific action of this compound.

Cell Line Method Key Observation Conclusion Reference

In vitro Cell Culture Systems for Mechanistic Studies

In vitro cell culture systems are indispensable tools for conducting mechanistic studies into the biological effects of chemical compounds. These systems, which include established cell lines and primary cell cultures, provide controlled environments to investigate specific cellular and molecular pathways without the complexities of a whole organism. nih.gov A variety of cell culture models have been employed to elucidate the mechanisms of action of this compound.

Human cell lines such as the Burkitt's lymphoma-derived Raji line and the human hepatoma HepG2 line have been widely used. sapub.orgwikimedia.org Raji cells, for example, have been instrumental in studies demonstrating this compound-induced DNA damage and its cell-cycle-specific toxicity. wikimedia.org Primary cell cultures, which are isolated directly from tissue, offer a model that more closely represents the in vivo state. Research has utilized primary human lymphocytes and bone marrow cells to confirm the DNA-damaging effects of this compound in non-cancerous, physiologically relevant cells. wikimedia.orgresearchgate.net Furthermore, comparative studies using primary hepatocytes from different species, such as rats and turkeys, have been crucial for exploring species-specific differences in the metabolic activation of Chloramphenicol to its toxic nitroso metabolite. sapub.orgnih.gov

These diverse in vitro systems have collectively provided strong evidence that this compound is a genotoxic agent and have helped to formulate the hypothesis that it may be a key mediator of the adverse effects associated with its parent compound, Chloramphenicol. researchgate.net

Table 4: Overview of In Vitro Cell Culture Systems in this compound Research This interactive table provides a summary of various cell culture models used to study the mechanisms of this compound.

Cell System Type Focus of Study Key Finding Reference
Raji Cells Human Cell Line (Burkitt's Lymphoma) DNA Damage, Cell Cycle Induces DNA strand breaks; exhibits S-phase specific toxicity. researchgate.netwikimedia.orgresearchgate.net
Human Lymphocytes Primary Human Cells DNA Damage Causes DNA damage in phytohemagglutinin-stimulated primary cells. researchgate.netwikimedia.orgresearchgate.net
Human Bone Marrow Cells Primary Human Cells DNA Damage Induces DNA single-strand breaks, suggesting a target for toxicity. researchgate.net
Primary Turkey Hepatocytes Primary Animal Cells Metabolism, Cytotoxicity Metabolizes Chloramphenicol to this compound. sapub.orgnih.gov
Primary Rat Hepatocytes Primary Animal Cells Metabolism, Cytotoxicity Demonstrates a link between this compound formation and cytotoxicity. sapub.orgnih.gov
HepG2 Cells Human Cell Line (Hepatoma) Metabolism, Cytotoxicity Used as a comparative model for hepatotoxicity studies. sapub.orgnih.gov

Comparative Biochemical and Biological Investigations of Nitrosochloramphenicol

Comparison with Parent Chloramphenicol (B1208) (CAP) and Analogues (e.g., Thiamphenicol (B1682257), TAP)

The biological and biochemical properties of nitrosochloramphenicol diverge significantly from its parent compound, chloramphenicol (CAP), and its analogue, thiamphenicol (TAP). These differences are most pronounced in their effects on genetic material and their electrochemical characteristics.

Differential Effects on DNA Integrity and Cellular Processes

A key distinction lies in the compounds' impact on DNA. This compound is a potent inducer of DNA damage, causing single-strand breaks in isolated DNA and in intact cells, such as cultured human lymphocytes and Raji cells, at low concentrations (0.05-0.1 mM). nih.gov In contrast, chloramphenicol only exhibits a similar effect at much higher concentrations (2 mM), while thiamphenicol, which lacks the p-NO2 group, shows no such DNA-damaging activity. nih.gov The damage induced by this compound is characterized by helix destabilization and strand breakage. nih.gov This effect is thought to be mediated by reactive intermediates formed during the reduction of the nitro group. scispace.comnih.gov

The inhibitory effects on DNA synthesis also differ. In rat bone marrow cells, both chloramphenicol and this compound inhibit DNA synthesis; however, the inhibition by chloramphenicol is reversible, whereas that caused by this compound is not. inchem.org Furthermore, this compound binds irreversibly to bone marrow cells, a property not shared by chloramphenicol. inchem.org In a human lymphoid cell line, this compound was observed to cause an accumulation of cells in the G2/M phase of the cell cycle, leading to cell death within this arrested population. clinmedres.org

The cellular uptake of this compound and chloramphenicol into a transformed human lymphoblastoid cell line (Raji cells) is rapid, temperature-independent, and results in a similar intracellular concentration. nih.gov However, this compound exhibits a significantly higher degree of covalent binding to these cells and to freshly isolated human bone marrow cells—approximately 15-fold greater than chloramphenicol. nih.gov This increased reactivity and binding are attributed to the p-substituted aromatic nitroso group. nih.gov

Distinct Metabolic Pathways and Formation Rates Across Species/Models

The metabolism of chloramphenicol and the subsequent formation of this compound exhibit considerable variation across different species and in vitro models. In perfused rat liver and rat liver microsomes, the arylamine derivative of chloramphenicol can undergo N-oxidation to form this compound. who.int However, the liver also possesses a high capacity for reductive reactions that eliminate N-oxygenation products at a markedly higher rate. nih.gov In rat liver, at least two NADPH- and two NADH-dependent cytosolic enzymes are responsible for the reduction of this compound. nih.gov

Studies using human blood in vitro have shown that this compound is rapidly eliminated, with over 90% being removed in less than 15 seconds. nih.gov This rapid clearance is due to covalent binding to plasma proteins (mainly albumin) and metabolism within red blood cells, including adduct formation with glutathione (B108866) and enzymatic reduction. nih.gov

A comparative study using primary hepatocyte cultures revealed significant species differences in chloramphenicol metabolism between rats and turkeys. mdpi.comnih.govresearchgate.net In primary turkey hepatocyte cultures, toxic this compound was identified as the main metabolite. mdpi.comnih.govresearchgate.net Conversely, it was not the primary metabolite in primary rat hepatocyte cultures. mdpi.comnih.govresearchgate.net This difference in metabolic profile is closely linked to the observed cytotoxicity in these models. mdpi.comresearchgate.net

The formation of this compound is not limited to mammalian systems. Certain bacteria are also capable of reducing the p-nitro group of chloramphenicol, leading to the formation of its amino derivative, which can then be N-oxygenated. nih.gov

Comparative Electrochemical Behavior

The electrochemical properties of this compound are markedly more complex than those of chloramphenicol. tandfonline.com While chloramphenicol is typically reduced in aqueous media through a single irreversible 4-electron addition, this compound exhibits up to four identifiable charge-transfer steps. tandfonline.com

Using techniques such as direct current and differential pulse polarography, cyclic voltammetry, and coulometry, researchers have determined that the first reduction step of this compound is reversible, both chemically and electrochemically. tandfonline.comtandfonline.com The product of this initial charge-transfer shows no tendency to undergo further reaction on the electrochemical time-scale. tandfonline.comtandfonline.com In contrast, the second reduction step is irreversible, with the product undergoing a rapid subsequent reaction to form a redox-active species. tandfonline.comtandfonline.com Coulometric analysis indicates that the complete reduction of this compound requires a total of approximately 4.5 electrons. tandfonline.com The reversible first electron transfer is proposed to represent a RNO/RNHOH couple, while the irreversible second reduction is attributed to amine formation. tandfonline.com

This distinct electrochemical behavior is significant as it provides a basis for understanding the formation of reactive intermediates that are implicated in the biological activity of this compound. nih.gov

In Vitro and Ex Vivo Model System Variations in this compound Response

The biological response to this compound is not uniform and demonstrates significant variability depending on the model system employed. These differences are evident in both metabolic and cellular responses across various species and cell types.

Hepatocyte Culture Models (e.g., Rat vs. Turkey Metabolism)

Primary hepatocyte cultures serve as valuable in vitro models for studying species-specific differences in drug metabolism and toxicity. A notable example is the comparative metabolism of chloramphenicol in primary hepatocyte cultures from rats and turkeys. mdpi.comnih.govresearchgate.net

In these studies, liquid chromatography-tandem mass spectrometry was used to identify and quantify the metabolites of chloramphenicol. The results clearly indicated that toxic this compound was the principal metabolite in primary turkey hepatocyte cultures. mdpi.comnih.govresearchgate.net In contrast, in primary rat hepatocyte cultures, this compound was not the major metabolic product. mdpi.comnih.govresearchgate.net

This disparity in metabolic pathways was directly correlated with the cytotoxic effects observed in the different cell cultures. The primary turkey and rat hepatocyte cultures were found to be more sensitive to chloramphenicol than human hepatoma (HepG2) cells and non-hepatic Balb/c 3T3 fibroblasts. mdpi.comresearchgate.net The most prominent cytotoxic effect in both turkey and rat primary hepatocyte cultures was the disintegration of the cellular membrane. mdpi.comnih.govresearchgate.net This highlights the importance of the metabolic profile in determining the ultimate toxicological outcome.

Interactive Data Table: Comparative Metabolism and Cytotoxicity in Hepatocyte Models

FeaturePrimary Turkey HepatocytesPrimary Rat Hepatocytes
Major Metabolite This compoundNot this compound
Primary Cytotoxic Endpoint Cellular membrane disintegrationCellular membrane disintegration

Species-Specific Cellular Responses (e.g., Mouse vs. Rat Bone Marrow Cells)

The cellular responses to this compound also exhibit species-specific variations, particularly in hematopoietic cells. In vitro studies on bone marrow cells have revealed differing sensitivities between mice and rats.

In rat bone marrow cells, this compound was found to inhibit DNA synthesis in a manner that was irreversible, unlike the reversible inhibition caused by the parent compound, chloramphenicol. inchem.org Furthermore, this compound demonstrated irreversible binding to these cells. inchem.org

Conversely, a separate in vitro study reported that this compound, along with chloramphenicol, had no discernible effects on mouse hematopoietic precursor cells. inchem.orgwho.int This suggests a potential difference in the susceptibility of bone marrow cells from these two rodent species to the toxic effects of this compound.

It is important to note that while some studies point to these species-specific differences, other research has shown that administration of chloramphenicol to mice with pre-existing bone marrow damage resulted in a decline in pluripotential stem cells and granulocytic progenitor cells, whereas it had no detectable effect on the marrow of normal mice. clinmedres.org This indicates that the underlying condition of the bone marrow may also play a crucial role in determining the cellular response.

Interactive Data Table: Species-Specific Responses of Bone Marrow Cells to this compound

SpeciesEffect on DNA SynthesisBinding to CellsEffect on Hematopoietic Precursor Cells
Rat Irreversible inhibitionIrreversible-
Mouse --No effect reported in one study

Theoretical and Computational Perspectives on Nitrosochloramphenicol Interactions

Molecular Modeling of Compound-Target Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For Nitrosochloramphenicol, these methods are crucial for understanding how it interacts with its biological targets, such as DNA and enzymes.

The interaction of small molecules with DNA can lead to the formation of adducts, which are segments of DNA bound to a cancer-causing chemical. This process is believed to be a central event in the initiation of carcinogenesis. mdpi.comhhearprogram.org Computational methods are instrumental in elucidating the mechanisms of DNA adduct formation and predicting the structural and energetic consequences of such binding. researchgate.net

Molecular docking is a primary computational tool used to predict the preferred binding orientation of a ligand to a macromolecule. nih.govmdpi.com In the context of this compound, docking simulations can be employed to model its non-covalent interactions with the DNA double helix, identifying potential binding sites, such as the minor or major grooves. nih.govnih.gov These simulations calculate the binding affinity and score different poses, providing a static picture of the initial recognition event.

Following initial binding, more sophisticated and computationally intensive methods like Molecular Dynamics (MD) simulations can be used. MD simulations model the movement of atoms over time, providing insights into the dynamic stability of the ligand-DNA complex and the conformational changes induced in the DNA structure. plos.org For a reactive species like this compound, Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid methods are particularly valuable. These approaches treat the reactive part of the system (the ligand and the immediate DNA site) with high-accuracy quantum mechanics, while the larger environment (the rest of the DNA and solvent) is treated with more efficient molecular mechanics. This allows for the simulation of the covalent bond formation, characterizing the transition states and reaction pathways leading to a stable DNA adduct.

Experimental evidence suggests that this compound can act as an inhibitor of mitochondrial DNA polymerase. nih.gov Computational models can be used to explore this interaction, simulating how the compound might bind to the enzyme's active site or an allosteric site, potentially interfering with DNA replication.

Table 1: Computational Methods for Studying DNA-Ligand Interactions

MethodDescriptionApplication for this compound
Molecular Docking Predicts the preferred binding mode of a ligand to a receptor. nih.govmdpi.comIdentification of potential binding sites on DNA (e.g., minor groove) and estimation of binding affinity. nih.gov
Molecular Dynamics (MD) Simulates the time-dependent behavior and movement of atoms and molecules. plos.orgAnalysis of the stability of the this compound-DNA complex and any induced conformational changes in the DNA helix.
QM/MM A hybrid method combining quantum mechanics for a small, reactive region with molecular mechanics for the larger system.Modeling the chemical reaction of covalent adduct formation between this compound and DNA bases.

Computational models are increasingly used to predict whether a molecule will be recognized as a substrate by an enzyme. rsc.orgarxiv.org These predictions are vital for understanding the metabolic fate of compounds like this compound. Techniques range from structure-based methods, such as molecular docking of the substrate into the enzyme's active site, to machine learning models trained on large datasets of known enzyme-substrate pairs. mdpi.comfrontiersin.org

Experimental studies have shown that this compound is a substrate for various reductive enzymes in the liver. nih.govnih.gov It is reduced by both NADPH- and NADH-dependent cytosolic enzymes, including alcohol dehydrogenase. nih.gov Computational approaches can be used to model the binding of this compound within the active sites of these reductases. By analyzing the fit, orientation, and key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts), researchers can rationalize the observed substrate specificity and even predict the likelihood of it being metabolized by other enzymes with similar active site architectures.

Furthermore, these models can help explain experimental observations, such as the finding that this compound inhibits the metabolism of its parent compound, Chloramphenicol (B1208). nih.gov Docking studies could compare the binding affinities of both compounds for the same reductase enzyme, potentially showing that this compound binds more tightly, thereby acting as a competitive inhibitor.

Computational Approaches to DNA Binding and Adduct Formation

In Silico Simulations of Metabolic Pathways and Intermediate Reactivity

In silico simulation of metabolic pathways allows for a system-level understanding of how a compound is processed within a cell or organism. nih.govdiva-portal.org These models integrate data on enzymes, metabolites, and reaction kinetics to predict metabolic fluxes and the concentrations of intermediates over time. nih.gov

For this compound, a kinetic model of its metabolism can be constructed based on experimental data. nih.gov It is known to be formed via N-oxygenation of aminochloramphenicol by liver microsomes and is subsequently subject to rapid reduction by cytosolic enzymes. nih.gov A computational model could simulate this pathway, incorporating the kinetic parameters (K_m and V_max) of the involved enzymes.

Table 2: Experimentally Determined Kinetic Parameters for Enzymes Acting on Chloramphenicol Metabolites

ReactionEnzyme SourceK_m (Apparent)V_max (Apparent)
N-oxygenation of AminochloramphenicolRat Liver Microsomes0.4 mM0.28 nmole/min/mg protein
Reduction of this compoundRat Liver CytosolMicromolar range (for high-affinity enzymes)>1.5 µmole/min/g liver

Source: Data derived from experimental findings. nih.gov

Such simulations can be used to predict the intracellular concentration and lifetime of the reactive this compound intermediate under various conditions. nih.gov The models can assess the balance between its formation and its rapid detoxification through reduction. This is crucial, as the toxicity of such an intermediate depends on its ability to reach a target site before being eliminated. Simulations could confirm the experimental suggestion that, due to the high capacity of reductive pathways, it is unlikely that significant amounts of this compound would be transferred from the liver to critical targets like the bone marrow. nih.gov

Structure-Activity Relationship Analysis for Mechanistic Insights

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry and toxicology that correlates the chemical structure of a molecule with its biological activity. nih.govcollaborativedrug.com By comparing the activities of structurally similar compounds, one can deduce which chemical features are responsible for their effects. mdpi.com

A SAR analysis of this compound provides mechanistic insights when compared to its parent compound, Chloramphenicol, and related analogues like Amino-chloramphenicol and Thiamphenicol (B1682257). nih.gov Experimental studies show that while Chloramphenicol and its other analogues have no significant effect on mitochondrial DNA polymerase, this compound is inhibitory. nih.gov This points directly to the nitroso functional group as the key feature responsible for this specific toxic action.

Table 3: Structure-Activity Relationship Comparison

CompoundKey Structural Feature (p-position)Effect on Mitochondrial DNA Polymerase
ChloramphenicolNitro group (-NO₂)No significant effect nih.gov
This compound Nitroso group (-NO) Inhibitory nih.gov
Amino-chloramphenicolAmino group (-NH₂)No significant effect nih.gov
ThiamphenicolMethylsulfonyl group (-SO₂CH₃)No significant effect nih.gov

The primary structural difference between the active this compound and the inactive Chloramphenicol is the reduction of the aromatic nitro group to a nitroso group. nih.gov This chemical change dramatically alters the molecule's electronic properties and reactivity. The nitroso group is a known electrophile and can readily react with nucleophiles, such as the thiol groups on proteins (e.g., cysteine residues) or specific sites on DNA bases. acs.org Computational SAR, often termed Quantitative Structure-Activity Relationship (QSAR), can be used to build mathematical models that correlate physicochemical properties (e.g., electronic parameters, hydrophobicity) with biological activity. Such models could quantify the contribution of the nitroso group to the inhibitory activity and predict the potential toxicity of other, similar nitroso-containing compounds.

Future Directions in Nitrosochloramphenicol Research

Elucidation of Unidentified Enzymatic Systems in Biotransformation

The biotransformation of nitrosochloramphenicol is a critical determinant of its potential toxicity. While it is known to be a product of the N-oxygenation of aminochloramphenicol by liver microsomes, and that it is subject to rapid reductive elimination, the full spectrum of enzymes involved remains to be characterized. nih.gov

Future research will focus on identifying the specific enzymes responsible for both the formation and detoxification of this compound. It is known that at least two NADPH-dependent and two NADH-dependent cytosolic enzymes are involved in its reduction. nih.gov One of these has been suggested to be an alcohol dehydrogenase. nih.gov However, a complete catalog of these reductases and their relative contributions in different tissues and cellular compartments is needed. The gut microbiota is also a significant site for chloramphenicol (B1208) metabolism, capable of reducing its nitro group via nitroreductases, which could influence the formation of precursor molecules. researchgate.net Research has identified enzymes like Haemophilus influenzae NfsB, a nitroreductase, as capable of reducing chloramphenicol to amino-chloramphenicol, the precursor to this compound. nih.gov Investigating the full range of human and microbial enzymes that can process chloramphenicol and its metabolites is crucial.

Furthermore, the oxidative metabolism of the parent compound, chloramphenicol, by cytochrome P-450 can lead to different metabolites, and understanding the interplay between these oxidative and reductive pathways is essential. nih.govmdpi.com Advanced proteomic and metabolomic techniques can be employed to screen cell and tissue lysates for novel enzymatic activities related to this compound metabolism. This will involve identifying enzymes that are not traditionally considered drug-metabolizing enzymes but may possess the ability to transform this reactive intermediate. researchgate.net The use of fungal endophytes, which possess a diverse array of enzymes like laccases, peroxidases, and hydrolases, for biotransformation studies could also reveal novel catalytic activities and metabolic pathways. researchgate.net

Advanced Structural Biology Approaches for Interaction Characterization

A fundamental understanding of this compound's mechanism of action requires detailed knowledge of its interactions with biological macromolecules. Advanced structural biology techniques are pivotal for visualizing these interactions at an atomic level. creative-proteomics.com Techniques such as X-ray crystallography, cryogenic electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for determining the three-dimensional structures of protein-ligand complexes. creative-proteomics.comwuxibiology.comscilifelab.se

Future efforts should be directed at obtaining high-resolution structures of this compound bound to its putative cellular targets. It has been shown to inhibit mitochondrial DNA polymerase and bind irreversibly to bone marrow cells, suggesting that proteins and DNA are key targets. inchem.orgnih.gov Solving the structures of these complexes would reveal the specific binding sites and the nature of the covalent modifications that lead to irreversible inhibition. For instance, cryo-EM is particularly well-suited for studying large and flexible complexes, such as ribosomes or DNA polymerase complexes, which may be challenging to crystallize. wuxibiology.comnih.gov

Moreover, computational modeling and molecular docking can complement experimental approaches by predicting potential binding sites and interaction modes. nih.gov These in silico methods can screen large libraries of proteins to identify previously unknown targets of this compound. By combining these computational predictions with experimental validation, researchers can efficiently map the interactome of this reactive metabolite. elifesciences.org Understanding the structural basis of these interactions is a critical step toward designing interventions that could mitigate its toxic effects. mdpi.com

Development of Novel Mechanistic Probes and Inhibitors for Research Applications

To dissect the complex cellular pathways affected by this compound, the development of novel chemical tools is indispensable. mskcc.orgnih.gov These tools include mechanistic probes for identifying cellular targets and specific inhibitors to modulate the activity of enzymes involved in its metabolism.

Future research will involve the rational design and synthesis of activity-based probes (ABPs). These probes typically contain a reactive group ("warhead") that mimics this compound, a reporter tag (like a fluorophore or biotin) for detection and enrichment, and a linker. mdpi.com Such probes would enable the specific labeling and identification of proteins that covalently react with this compound within a complex cellular proteome. Fluorescently tagged probes could be used for cellular imaging to visualize the subcellular localization of the compound's interactions in real-time. monash.edumdpi.com

In parallel, the development of selective inhibitors for the enzymes that produce this compound, or for the enzymes that it, in turn, inhibits, is a key objective. For example, identifying specific inhibitors of the microsomal N-oxygenation pathway that forms this compound could serve as a valuable research tool to study the consequences of its absence. nih.gov Conversely, discovering inhibitors of the reductases that detoxify it could help in studying the effects of its accumulation. Studies have shown that compounds like metronidazole (B1676534) can inhibit the nitroreductase-mediated metabolism of chloramphenicol, demonstrating the feasibility of this approach. nih.gov These chemical tools will be crucial for conducting hypothesis-driven experiments to elucidate the precise molecular mechanisms of this compound's biological activity. mskcc.org

Integration of Multi-Omics Data for Comprehensive Systems-Level Understanding

The biological effects of a reactive metabolite like this compound are unlikely to be confined to a single target or pathway. A holistic, systems-level perspective is required to understand the full scope of its impact. jcu.edu.au The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this comprehensive understanding. nih.govresearchgate.netnih.gov

Future research should focus on applying multi-omics strategies to cells or model organisms exposed to this compound. universiteitleiden.nl For example, transcriptomic analysis (e.g., RNA-seq) can reveal changes in gene expression, highlighting the cellular stress response pathways that are activated. Proteomics can identify proteins that are differentially expressed or post-translationally modified, while metabolomics can uncover broad disturbances in cellular metabolism. drugtargetreview.comdntb.gov.ua

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing Nitrosochloramphenicol in vitro?

To synthesize this compound, researchers should:

  • Step 1 : Use chloramphenicol as a precursor under controlled nitrosation conditions (e.g., sodium nitrite in acidic buffer at pH 3–4) to mimic metabolic N-oxidation pathways .
  • Step 2 : Validate synthesis via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) to confirm molecular weight and structural integrity .
  • Step 3 : Quantify yield using UV-Vis spectroscopy at 350 nm, correlating absorbance with standard curves of known concentrations .
  • Controls : Include negative controls without sodium nitrite to rule out non-specific reactions.

Q. How can researchers detect this compound in biological matrices, and what are common pitfalls in sample preparation?

  • Detection : Use LC-MS/MS with electrospray ionization (ESI) in positive ion mode, targeting the [M+H]+ ion at m/z 323.1. Optimize collision energy to distinguish this compound from metabolites like chloramphenicol base .
  • Sample Preparation :
    • Extract liver homogenates (e.g., rat models) with acetonitrile:water (70:30) to precipitate proteins .
    • Avoid prolonged exposure to light or elevated temperatures to prevent photodegradation .
  • Pitfalls : Cross-reactivity with other nitroso compounds can occur; validate specificity using isotope-labeled internal standards.

Q. What in vitro models are suitable for studying this compound’s metabolic pathways?

  • Hepatocyte Cultures : Primary rat hepatocytes incubated with chloramphenicol (100 µM) and monitored for nitroso-metabolite formation via time-course LC-MS .
  • Microsomal Assays : Use liver microsomes supplemented with NADPH to assess cytochrome P450-mediated N-oxidation kinetics. Measure Km and Vmax to quantify enzymatic efficiency .
  • Limitations : In vitro systems may lack systemic factors (e.g., biliary excretion); validate findings with in vivo models.

Advanced Research Questions

Q. How can contradictory data on this compound’s role in chloramphenicol-induced aplastic anemia be reconciled?

  • Hypothesis Testing : Compare bone marrow toxicity in murine models administered chloramphenicol vs. pure this compound. Use flow cytometry to quantify hematopoietic stem cell apoptosis .
  • Data Conflicts : Earlier studies attributed toxicity to this compound , but later work suggests reactive oxygen species (ROS) as co-factors. Address discrepancies by:
    • Replicating experiments under standardized conditions (e.g., fixed dosing regimens) .
    • Incorporating ROS scavengers (e.g., N-acetylcysteine) to isolate this compound-specific effects .
  • Meta-Analysis : Systematically review historical data to identify methodological variances (e.g., species-specific metabolism) .

Q. What strategies optimize the sensitivity of this compound detection in complex biological systems?

  • Advanced Chromatography : Employ ultra-high-performance LC (UHPLC) with sub-2µm particles to enhance resolution and reduce run time .
  • Tandem Mass Spectrometry : Use multiple reaction monitoring (MRM) transitions (e.g., m/z 323.1 → 152.1) to improve specificity.
  • Matrix Effects : Mitigate ion suppression by diluting samples or using matrix-matched calibration curves .
  • Validation : Adhere to FDA bioanalytical guidelines for precision (±15% CV) and accuracy (85–115% recovery) .

Q. How do interspecies differences in nitroso-compound metabolism impact extrapolation of toxicity data to humans?

  • Comparative Studies : Profile this compound formation in liver microsomes from rats, mice, and humans. Normalize data per mg protein or cytochrome P450 content .
  • In Silico Modeling : Use physiologically based pharmacokinetic (PBPK) models to predict human hepatic clearance from rodent data. Adjust for species-specific enzyme affinities (e.g., CYP2C19 vs. CYP3A4 dominance) .
  • Limitations : Rodent models may overpredict risk due to higher nitroreductase activity; validate with humanized mouse models .

Q. What experimental designs address the instability of this compound in long-term toxicity studies?

  • Stabilization : Store samples at -80°C in amber vials with antioxidants (e.g., ascorbic acid) .
  • Real-Time Monitoring : Use in-line probes to measure degradation kinetics during incubation.
  • Alternative Endpoints : Assess downstream biomarkers (e.g., DNA adducts via 32P-postlabeling) as stable proxies for exposure .

Methodological Guidance for Data Interpretation

  • Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses . For example, if toxicity data conflict, assess whether studies used comparable dosing routes (e.g., oral vs. intravenous) .
  • Statistical Rigor : Use multivariate regression to control for confounding variables (e.g., age, co-administered drugs) in observational studies .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.